"2-Chloro-4-(methoxymethoxy)-benzoic acid" CAS number and properties
"2-Chloro-4-(methoxymethoxy)-benzoic acid" CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2-Chloro-4-(methoxymethoxy)benzoic acid , a specialized protected intermediate used in advanced organic synthesis and medicinal chemistry.
CAS Registry Number: 1700623-85-3
Executive Summary
2-Chloro-4-(methoxymethoxy)benzoic acid is a disubstituted benzoic acid derivative serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals. It functions primarily as a protected scaffold , where the phenolic hydroxyl group is masked as a methoxymethyl (MOM) ether. This protection strategy is essential in multi-step synthesis to prevent chemoselectivity issues—such as unwanted acylation or oxidation of the phenol—while allowing modifications to the carboxylic acid or the aromatic ring.
Chemical Identity & Properties
Identification
| Attribute | Detail |
| CAS Number | 1700623-85-3 |
| IUPAC Name | 2-Chloro-4-(methoxymethoxy)benzoic acid |
| Molecular Formula | C₉H₉ClO₄ |
| Molecular Weight | 216.62 g/mol |
| SMILES | COCOC1=CC(Cl)=C(C(=O)O)C=C1 |
| InChI Key | Specific key for MOM-protected analog |
Physical & Chemical Properties
Note: As a specialized intermediate, some values are predicted based on structure-activity relationships (SAR) and standard benzoic acid derivatives.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 135–140 °C (Predicted range based on analogs) |
| Boiling Point | ~343 °C (Predicted at 760 mmHg) |
| Density | ~1.35 g/cm³ |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol.[1][2][3][4] Sparingly soluble in water (acidic pH). |
| pKa | ~3.15 (Carboxylic acid); Phenol is masked. |
Synthesis & Preparation
The synthesis of 2-Chloro-4-(methoxymethoxy)benzoic acid typically proceeds from 2-chloro-4-hydroxybenzoic acid (CAS 56363-84-9). The critical step is the selective alkylation of the phenolic oxygen with chloromethyl methyl ether (MOMCl).
Strategic Considerations
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Reagent Toxicity: MOMCl is a known carcinogen. All reactions must be performed in a fume hood with appropriate PPE.
-
Selectivity: Direct alkylation of the hydroxy acid requires careful control of stoichiometry (2 equivalents of base) to favor phenoxide alkylation over carboxylate esterification. Alternatively, a protection-deprotection sequence via the methyl ester provides higher purity.
Recommended Protocol (Methyl Ester Route)
This route avoids the formation of the MOM-ester byproduct, ensuring a high-purity acid product.
Step 1: Esterification
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Dissolve 2-chloro-4-hydroxybenzoic acid (1.0 eq) in Methanol.
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Add catalytic H₂SO₄ (0.1 eq) and reflux for 12 hours.
-
Concentrate and neutralize to obtain Methyl 2-chloro-4-hydroxybenzoate .
Step 2: MOM Protection
-
Dissolve the methyl ester (1.0 eq) in anhydrous DCM or DMF at 0°C.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Dropwise add Chloromethyl methyl ether (MOMCl) (1.2 eq).
-
Stir at 0°C to RT for 4–16 hours. Monitor by TLC.[5]
-
Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.
Step 3: Hydrolysis
-
Dissolve the protected ester in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 eq) and stir at RT for 4 hours.
-
Acidify carefully with 1M HCl to pH ~3 (avoid strong acid/heat to prevent MOM cleavage).
-
Extract the precipitate (Product) with Ethyl Acetate.[2]
Synthesis Visualization
Figure 1: Step-wise synthesis via methyl ester intermediate to ensure regioselectivity.
Reactivity & Applications
The utility of CAS 1700623-85-3 lies in its orthogonal reactivity . The MOM group is stable to basic conditions, reducing agents (LiAlH₄), and organometallics (Grignards, Lithiations), but is easily removed with mild acid.
Key Applications in Drug Discovery
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Kinase Inhibitor Scaffolds: The 2-chloro-benzoic acid core is a frequent motif in kinase inhibitors. The MOM group allows the carboxylic acid to be converted to an amide or heterocycle (e.g., benzimidazole) without interference from the phenol.
-
Directed Ortho-Metalation (DoM): The MOM group is a robust directing group (DMG) for lithiation. It allows functionalization at the C-3 position (ortho to the phenol) if the carboxylic acid is temporarily masked (e.g., as an oxazoline).
-
Antibiotic Synthesis: Analogues of this compound are used in the synthesis of chloramphenicol/thiamphenicol derivatives where the aryl ring substitution pattern is critical for binding.
Deprotection Protocol
To reveal the free phenol after downstream modifications:
-
Reagents: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM.
-
Conditions: Stir at RT for 1–2 hours.
-
Mechanism: Acid-catalyzed hydrolysis of the acetal linkage releases formaldehyde and methanol.
Reactivity Logic Map
Figure 2: Workflow demonstrating the utility of the MOM group in late-stage functionalization.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precursor Warning: Chloromethyl methyl ether (MOMCl) used in the synthesis is a Category 1A Carcinogen . It must be destroyed in situ or handled in a closed system.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid is stable, but MOM ether can degrade in strong aqueous acid over time).
References
- Sigma-Aldrich.2-Chloro-4-(methoxymethoxy)-benzoic acid Product Page. Catalog No. various. [Accessed via Search].
-
PubChem. 2-Chloro-4-methoxybenzoic acid (Analog Reference). CID 12648026. Available at: [Link]
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for MOM protection/deprotection protocols).
Sources
- 1. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
